molecular formula C12H9BrF3NO2 B1413975 Ethyl 3-bromo-5-cyano-4-(trifluoromethyl)phenylacetate CAS No. 1805188-15-1

Ethyl 3-bromo-5-cyano-4-(trifluoromethyl)phenylacetate

Cat. No. B1413975
CAS RN: 1805188-15-1
M. Wt: 336.1 g/mol
InChI Key: HJHDGCLVVMFQPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Ethyl 3-bromo-5-cyano-4-(trifluoromethyl)phenylacetate” is a complex organic compound. It contains an ethyl ester group, a bromine atom, a cyano group, and a trifluoromethyl group attached to a phenyl ring .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the introduction of the bromine, cyano, and trifluoromethyl groups, and the formation of the ethyl ester. The exact synthesis would depend on the starting materials and the specific conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the phenyl ring. The bromine, cyano, and trifluoromethyl groups are all electron-withdrawing, which would affect the electron density and reactivity of the phenyl ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-withdrawing groups. For example, the bromine atom might be susceptible to nucleophilic substitution reactions . The cyano group could undergo transformations to form other functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by its molecular structure .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a pharmaceutical, it might interact with biological targets in specific ways .

Safety and Hazards

As with any chemical, handling “Ethyl 3-bromo-5-cyano-4-(trifluoromethyl)phenylacetate” would require appropriate safety precautions. The specific hazards would depend on the properties of the compound .

properties

IUPAC Name

ethyl 2-[3-bromo-5-cyano-4-(trifluoromethyl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrF3NO2/c1-2-19-10(18)5-7-3-8(6-17)11(9(13)4-7)12(14,15)16/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJHDGCLVVMFQPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C(=C1)Br)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-bromo-5-cyano-4-(trifluoromethyl)phenylacetate
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Ethyl 3-bromo-5-cyano-4-(trifluoromethyl)phenylacetate
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Ethyl 3-bromo-5-cyano-4-(trifluoromethyl)phenylacetate
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Ethyl 3-bromo-5-cyano-4-(trifluoromethyl)phenylacetate
Reactant of Route 6
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Ethyl 3-bromo-5-cyano-4-(trifluoromethyl)phenylacetate

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